N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative featuring a 2-sulfanylidene core, a 6-methyl-7-oxo group, and a 2-chlorophenylmethyl acetamide substituent. Its complex structure combines sulfur-containing heterocycles and aromatic substituents, which are critical for modulating physicochemical properties and biological interactions. The sulfanylidene (C=S) and sulfanyl (S–) groups enhance electron delocalization, while the chlorophenyl moiety contributes steric bulk and lipophilicity .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(6-methyl-7-oxo-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S3/c1-25-19(28)17-18(26(21(29)31-17)14-8-3-2-4-9-14)24-20(25)30-12-16(27)23-11-13-7-5-6-10-15(13)22/h2-10H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNZHJGKIJAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CC=C3Cl)N(C(=S)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C25H19ClN4O2S
- IUPAC Name : N-[(2-chlorophenyl)methyl]-2-({6-methyl-7-oxo-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- A study conducted on a series of thiazolo-pyrimidine derivatives indicated that modifications in the thiazole ring could enhance antibacterial activity .
-
Anticancer Properties
- Research has indicated that compounds similar to N-[(2-chlorophenyl)methyl]-2-{...} display cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- For instance, thiazolo-pyrimidine derivatives have been reported to inhibit tumor growth in xenograft models .
- Neuroprotective Effects
The mechanisms through which N-[(2-chlorophenyl)methyl]-2-{...} exerts its biological effects are under investigation. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
(a) Thiazolo[3,2-a]pyrimidine Derivatives
Compounds like (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) () share a thiazolo-pyrimidine scaffold but differ in substituents:
- 11a/b replace the sulfanylidene group with a carbonyl (C=O) and introduce a benzylidene substituent.
- The 6-methylfuran and cyano groups in 11b increase polarity compared to the 2-chlorophenylmethyl group in the target compound.
- Melting Points: 11a (243–246°C) and 11b (213–215°C) vs.
(b) Pyrimido[2,1-b]quinazoline Derivatives
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) () replaces the thiazolo ring with a quinazoline fusion:
- The extended π-system in 12 may enhance UV absorption but reduce solubility.
- Biological Relevance: Quinazoline derivatives are known for kinase inhibition, whereas thiazolo-pyrimidines often exhibit antimicrobial activity .
Acetamide Substituent Variations
(a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) ()
- Structural Differences : Lacks the thiazolo[4,5-d]pyrimidine core; instead, it has a dihydropyrimidin-2-yl thio group.
- Physicochemical Data :
(b) N-Aryl 2-Chloroacetamide Precursors ()
Alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides yields analogs with varying aryl groups. For example:
- Ethyl 2-[(Chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate introduces a cyclopentathiophene moiety, increasing steric hindrance and altering solubility .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic Data Highlights
Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods in and , where alkylation/condensation reactions introduce substituents. Yields (e.g., 68% for 11a/b ) suggest moderate efficiency .
- Electronic Effects: Sulfanylidene and chlorophenyl groups in the target compound may enhance electron-withdrawing properties compared to carbonyl or cyano-substituted analogs, influencing reactivity and binding affinity .
- Biological Potential: While direct activity data for the target compound are unavailable, structural analogs like 5.6 () and 11a/b () highlight the importance of the acetamide and heterocyclic core in drug design .
Preparation Methods
Dihydropyrimidine (DHPM) Precursor Preparation
DHPMs serve as key intermediates. A typical procedure involves the Biginelli reaction:
Cyclization to Thiazolo[4,5-d]Pyrimidinones
DHPMs are reacted with ethyl chloroacetate (1 mL, 90 mmol) at 110–115°C for 30 minutes to form thiazolo[3,2-a]pyrimidin-3(2H)-ones (2a–2m ). The mechanism involves:
-
Alkylation : Ethyl chloroacetate reacts with the thione group of DHPMs.
-
Cyclization : Intramolecular nucleophilic attack forms the thiazole ring.
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Ethyl chloroacetate, 110°C | Thiazolo[4,5-d]pyrimidinone | 70–85 |
Introduction of Sulfanylidene and Sulfanyl Groups
Sulfanylidene Formation
The 2-sulfanylidene moiety is introduced via oxidation or tautomerization:
Sulfanyl Group Incorporation
The 5-sulfanyl group is introduced via nucleophilic substitution:
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Reactants : Thiazolo[4,5-d]pyrimidin-5-yl chloride (1 mmol) reacts with sodium hydrosulfide (NaSH, 1.2 mmol) in DMF at 60°C.
-
Workup : The product is extracted with EtOAc and purified via column chromatography (hexane:EtOAc, 3:1).
Synthesis of N-[(2-Chlorophenyl)methyl]Acetamide
Acylation of 2-Chlorobenzylamine
-
Reactants : 2-Chlorobenzylamine (1 eq) and acetic anhydride (1.2 eq) are stirred in pyridine (base) at 0–5°C for 2 hours.
-
Workup : The mixture is poured into ice-water, and the precipitate is recrystallized from ethanol.
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity | >98% (HPLC) |
Coupling of Thiazolopyrimidine and Acetamide Moieties
Sulfide Bond Formation
The final coupling involves a nucleophilic substitution between the thiazolopyrimidine-5-sulfanyl and chloroacetamide derivatives:
-
Reactants :
-
Thiazolo[4,5-d]pyrimidine-5-sulfanyl chloride (1 mmol)
-
N-[(2-chlorophenyl)methyl]chloroacetamide (1.1 mmol)
-
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Workup : Purification via preparative TLC (hexane:EtOAc, 3:1).
Optimization and Challenges
Regioselectivity in Cyclization
Cyclization of DHPMs with ethyl chloroacetate predominantly forms the 7-oxo isomer due to steric and electronic factors. Use of 6-substituted DHPMs shifts selectivity toward 5-oxo derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
